Pandangolide 1
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Overview
Description
Pandangolide 1 is a hexaketide lactone isolated from the sponge-associated fungus Cladosporium sp. It is a diastereoisomer of pandangolide 1a. It has a role as a metabolite. It is a hexaketide, a secondary alpha-hydroxy ketone and a macrolide.
Scientific Research Applications
Isolation and Structural Analysis
Pandangolide 1 was isolated from Cladosporium oxysporum, a fungus derived from the plant Alyxia reinwardtii. This marked the first report of this compound being derived from an endophytic C. oxysporum from a terrestrial host plant. The structure of this compound was elucidated using nuclear magnetic resonance (NMR) spectroscopy and accurate mass spectrometric data (Hartanti et al., 2015).
Antimicrobial Applications
This compound, along with other compounds, was evaluated for antimicrobial activities against various pathogens. These studies are crucial for understanding the potential medical applications of compounds derived from marine fungi and endophytic fungi in mangroves (Zhang et al., 2019).
Synthesis and Chemical Properties
The total synthesis of this compound's proposed structure was achieved, starting from 1,3-propane diol in a multi-step process. This synthesis is significant for studying the chemical properties of this compound and for potentially developing it for various applications (Reddy et al., 2019).
Biogenetic Pathway Analysis
Research also involved the potential biogenetic pathways of this compound, contributing to the understanding of how such compounds are formed naturally. This knowledge is essential for biosynthetic studies and for exploring the natural roles of these compounds (Zhang et al., 2020).
Properties
Molecular Formula |
C12H20O5 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(4R,6S,12S)-4,6-dihydroxy-12-methyl-oxacyclododecane-2,5-dione |
InChI |
InChI=1S/C12H20O5/c1-8-5-3-2-4-6-9(13)12(16)10(14)7-11(15)17-8/h8-10,13-14H,2-7H2,1H3/t8-,9-,10+/m0/s1 |
InChI Key |
LSLSZASQWJAEHT-LPEHRKFASA-N |
Isomeric SMILES |
C[C@H]1CCCCC[C@@H](C(=O)[C@@H](CC(=O)O1)O)O |
Canonical SMILES |
CC1CCCCCC(C(=O)C(CC(=O)O1)O)O |
Synonyms |
pandangolide 1 pandangolide 1a |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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